molecular formula C34H68O B14176862 2-Heptadecyl-2-pentadecyloxirane CAS No. 922163-93-7

2-Heptadecyl-2-pentadecyloxirane

Cat. No.: B14176862
CAS No.: 922163-93-7
M. Wt: 492.9 g/mol
InChI Key: GMXVFYISRLZGRM-UHFFFAOYSA-N
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Description

2-Heptadecyl-2-pentadecyloxirane is an organic compound with the molecular formula C34H68O It is a type of oxirane, which is a three-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptadecyl-2-pentadecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of heptadecene and pentadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the alkene and peracid are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-2-pentadecyloxirane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used to open the oxirane ring.

Major Products Formed

    Oxidation: The major products are oxygenated derivatives such as alcohols and ketones.

    Reduction: The primary products are diols.

    Substitution: The products vary depending on the nucleophile used but generally include alcohols, ethers, and amines.

Scientific Research Applications

2-Heptadecyl-2-pentadecyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological membranes.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Heptadecyl-2-pentadecyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Heptadecyl-2-imidazoline
  • 2-Heptadecyl-4-vinylthieno[3,4-d]thiazole

Comparison

2-Heptadecyl-2-pentadecyloxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar long-chain compounds. While 2-Heptadecyl-2-imidazoline and 2-Heptadecyl-4-vinylthieno[3,4-d]thiazole have different functional groups, the oxirane ring in this compound allows for specific types of chemical reactions and applications that are not possible with the other compounds.

Properties

CAS No.

922163-93-7

Molecular Formula

C34H68O

Molecular Weight

492.9 g/mol

IUPAC Name

2-heptadecyl-2-pentadecyloxirane

InChI

InChI=1S/C34H68O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-34(33-35-34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

GMXVFYISRLZGRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCCC

Origin of Product

United States

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